Cadazolid - 1025097-10-2

Cadazolid

Catalog Number: EVT-262456
CAS Number: 1025097-10-2
Molecular Formula: C29H29F2N3O8
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cadazolid is a novel, first-in-class, non-absorbable, narrow-spectrum antibiotic belonging to the oxazolidinone-fluoroquinolone hybrid class. [, ] It exhibits potent in vitro and in vivo activity specifically against Clostridioides difficile (C. difficile), including strains resistant to linezolid and fluoroquinolones. [, , , , ] Cadazolid is currently under investigation for its potential as a therapeutic agent for Clostridioides difficile infection (CDI). [, , , ]

Synthesis Analysis

Cadazolid was developed through a series of structural modifications aimed at optimizing a class of oxazolidinones linked to a quinolone moiety by a pyrrolidine linker. [] The synthesis process aimed to retain potent activity against pathogenic C. difficile while minimizing activity against commensal gut bacteria. []

Molecular Structure Analysis

Cadazolid possesses a unique hybrid structure consisting of an oxazolidinone ring linked to a fluoroquinolone moiety via a pyrrolidine linker. [, ] This specific structure is crucial for its targeted antibacterial activity and low systemic exposure. [, ]

Mechanism of Action

Cadazolid primarily acts by inhibiting bacterial protein synthesis, targeting the 50S ribosomal subunit. [, , ] Additionally, it exhibits weak inhibition of DNA synthesis at higher concentrations. [, ] Cadazolid's dual mode of action contributes to its potent bactericidal effect against C. difficile. [, , ] Importantly, Cadazolid maintains activity against linezolid-resistant strains, indicating a distinct mechanism of action compared to linezolid. [, , , ]

Physical and Chemical Properties Analysis

Cadazolid is characterized by low systemic exposure and minimal absorption following oral administration. [, ] The majority of the drug is recovered unchanged in feces, resulting in high concentrations within the intestinal tract, the site of CDI. [, ] This property contributes to its targeted activity against C. difficile while minimizing disruption to the gut microbiota. [, , ]

Applications
  • In vitro studies: Cadazolid demonstrates potent bactericidal activity against a wide range of C. difficile isolates, including clinically relevant strains, epidemic ribotypes (027, 106, and 001), and strains resistant to linezolid, moxifloxacin, and metronidazole. [, , , ] It exhibits a rapid killing effect, surpassing the bactericidal activity of vancomycin in time-kill kinetics experiments. [] Notably, Cadazolid effectively inhibits both C. difficile spore formation and toxin production. [, , ]

  • In vivo studies: In animal models of CDI (hamster and mouse), Cadazolid effectively protects against C. difficile-induced mortality and diarrhea, displaying comparable potency to vancomycin. [, ] It exhibits limited impact on the gut microbiota composition compared to vancomycin. [, , ]

  • Clinical Trials: Cadazolid has undergone several clinical trials for CDI treatment. Phase II trials revealed promising results with higher sustained clinical response rates compared to vancomycin, suggesting potential as an effective CDI treatment. [, , ]

Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of Cadazolid resistance in C. difficile. Investigating mutations arising from prolonged exposure to Cadazolid and their impact on protein synthesis inhibition is crucial. [, ]

  • Clinical Evaluation and Optimization: Ongoing and future clinical trials are essential to confirm the efficacy and safety profile of Cadazolid for CDI treatment in diverse patient populations. [, , , , ] Head-to-head trials comparing Cadazolid with other CDI treatments like fidaxomicin are necessary to determine its optimal place in therapy. [, , ]

  • Exploring New Applications: Considering its potent activity against C. difficile and minimal impact on gut microbiota, investigating Cadazolid's potential for preventing CDI in high-risk patients (e.g., those receiving prolonged antibiotic treatment) is an interesting avenue for future research. []

  • Developing Next-Generation Hybrids: Cadazolid's success as a hybrid antibiotic paves the way for developing next-generation hybrid antibiotics targeting other challenging infections. [] Exploring different combinations of antibiotic classes and optimizing linker strategies could lead to novel therapies with improved efficacy and resistance profiles. []

Fidaxomicin

Relevance: Fidaxomicin, like Cadazolid, exhibits potent activity against C. difficile, including hypervirulent strains. [] Although both demonstrate a bactericidal effect against different C. difficile ribotypes, studies suggest Cadazolid acts more rapidly and at lower concentrations than Fidaxomicin. [] Cadazolid also exhibits lower systemic exposure and higher fecal recovery than Fidaxomicin. []

Metronidazole

Relevance: Metronidazole is another standard treatment for CDI, although often less effective than Vancomycin. [] Studies indicate that Cadazolid, compared to Metronidazole, offers a more favorable safety and efficacy profile, including a lower recurrence rate. [, ]

Moxifloxacin

Relevance: While Moxifloxacin is not used to treat CDI, research on Cadazolid often includes Moxifloxacin for comparison. Studies indicate that Cadazolid demonstrates significantly higher potency against C. difficile strains than Moxifloxacin. [] Moreover, Cadazolid retains its activity against Moxifloxacin-resistant strains. [, ]

OBP-4

Compound Description: OBP-4 is an oxazolidinone-fluoroquinolone hybrid antibiotic with potent in vitro activity against C. difficile. Similar to Cadazolid, OBP-4 demonstrates low systemic exposure and predominantly fecal excretion, leading to high local concentrations in the intestinal tract. []

Relevance: OBP-4 shares structural similarities with Cadazolid due to its oxazolidinone moiety. In vivo studies using mouse models of CDI have shown OBP-4 to be more effective than Cadazolid and Vancomycin in protecting against death, CDI recurrence, diarrhea, and weight loss. [] This suggests that OBP-4 may offer improved efficacy compared to Cadazolid in treating CDI.

Properties

CAS Number

1025097-10-2

Product Name

Cadazolid

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C29H29F2N3O8

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CS-2475;ACT179811;Cadazolid;ACT-179811;ACT 179811;Cadazolid (ACT-179811);ACT-179811; ACT 179811; ACT179811; CADAZOLID.

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.